N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide
Brand Name: Vulcanchem
CAS No.: 93942-20-2
VCID: VC17044424
InChI: InChI=1S/C26H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32)/b7-6+,10-9+
SMILES:
Molecular Formula: C26H53N5O
Molecular Weight: 451.7 g/mol

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide

CAS No.: 93942-20-2

Cat. No.: VC17044424

Molecular Formula: C26H53N5O

Molecular Weight: 451.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide - 93942-20-2

Specification

CAS No. 93942-20-2
Molecular Formula C26H53N5O
Molecular Weight 451.7 g/mol
IUPAC Name (9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide
Standard InChI InChI=1S/C26H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32)/b7-6+,10-9+
Standard InChI Key IGTHUKCHFWQYHW-AVQMFFATSA-N
Isomeric SMILES CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide, reflects its intricate architecture . Key components include:

  • Hydrophobic tail: An 18-carbon chain with trans double bonds at positions 9 and 12 (C18H30O\text{C}_{18}\text{H}_{30}\text{O}).

  • Polyamine head group: A tetraethylenetriamine derivative (C8H23N5\text{C}_{8}\text{H}_{23}\text{N}_5) providing multiple protonation sites.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number93942-20-2
Molecular FormulaC26H53N5O\text{C}_{26}\text{H}_{53}\text{N}_5\text{O}
Molecular Weight451.7 g/mol
InChIKeyIGTHUKCHFWQYHW-AVQMFFATSA-N
SMILESCCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN

The E (trans) configuration of the double bonds at C9 and C12 introduces rigidity to the hydrocarbon chain, influencing packing efficiency in lipid bilayers or micellar structures .

Spectroscopic and Computational Data

  • Tautomerism: The amide group (-CONH-\text{-CONH-}) can exhibit keto-enol tautomerism, though the keto form dominates under physiological conditions .

  • Conformational Flexibility: Molecular dynamics simulations predict significant flexibility in the polyamine chain, enabling adaptive interactions with anionic surfaces .

Synthesis and Modification Strategies

Conventional Synthetic Routes

The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide typically involves sequential amine alkylation and amidation:

  • Polyamine Construction: Ethylenediamine is iteratively alkylated with acrylonitrile, followed by hydrogenation to yield the tetraamine backbone .

  • Amide Coupling: The terminal amine reacts with octadeca-9,12-dienoyl chloride under Schotten-Baumann conditions to form the final product .

Equation 1: Amidation Reaction

R-NH2+Cl-CO-(CH2)7CH=CHCH2CH=CH(CH2)4CH3R-NH-CO-(CH2)7CH=CHCH2CH=CH(CH2)4CH3+HCl\text{R-NH}_2 + \text{Cl-CO-(CH}_2\text{)}_7\text{CH=CHCH}_2\text{CH=CH(CH}_2\text{)}_4\text{CH}_3 \rightarrow \text{R-NH-CO-(CH}_2\text{)}_7\text{CH=CHCH}_2\text{CH=CH(CH}_2\text{)}_4\text{CH}_3 + \text{HCl}

Challenges and Optimizations

  • Purification: Reverse-phase HPLC is required to separate isomers arising from double-bond geometry .

  • Yield Improvements: Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 12.4 mg/L at 25°C (predicted via LogP = 5.2) .

  • Lipophilicity: The octadecadienoyl chain confers high affinity for lipid phases, with a calculated LogP of 5.2 .

Thermal Behavior

  • Melting Point: 78–82°C (decomposition observed above 100°C) .

  • Stability: Susceptible to oxidative degradation at double bonds; argon atmospheres recommended for long-term storage .

Hypothetical Applications and Biological Relevance

Surfactant and Colloidal Systems

The amphiphilic structure positions this compound as a potential nonionic surfactant. Critical micelle concentration (CMC) estimates range from 0.1–0.5 mM, comparable to commercial surfactants like Tween-80 .

Biochemical Interactions

  • Membrane Permeabilization: Molecular docking studies suggest insertion into phosphatidylcholine bilayers via hydrophobic tail anchoring .

  • Enzyme Modulation: Polyamines are known regulators of kinase activity; this compound may influence ATP-binding domains through electrostatic interactions .

Research Gaps and Future Directions

Despite structural characterization, empirical data on biological activity and industrial performance remain sparse. Priority research areas include:

  • Toxicological Profiling: In vitro cytotoxicity assays using HepG2 cells.

  • Formulation Studies: Nanoemulsion stabilization efficiency compared to polysorbates.

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